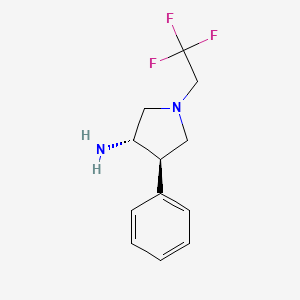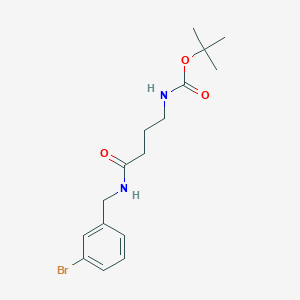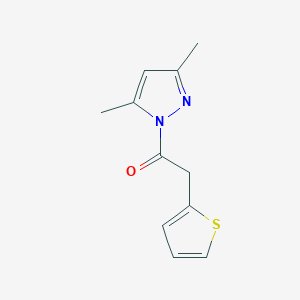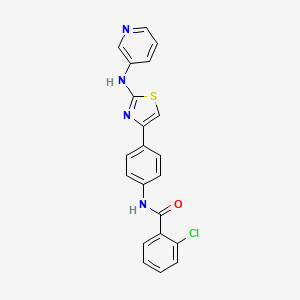![molecular formula C14H14N4O2S B2523160 3,4-二甲基-N-(吡唑并[1,5-a]嘧啶-6-基)苯磺酰胺 CAS No. 2034621-85-5](/img/structure/B2523160.png)
3,4-二甲基-N-(吡唑并[1,5-a]嘧啶-6-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
科学研究应用
3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its versatile reactivity.
Biology: The compound has been studied for its potential as a fluorescent probe in bioimaging applications.
作用机制
Target of Action
The primary target of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory effect by fitting into the CDK2 active site through essential hydrogen bonding .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This results in the inhibition of tumor cell proliferation, making 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide a potential anticancer agent .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is the significant inhibition of cell growth in various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
生化分析
Biochemical Properties
3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide on various cell types are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting CDK2, leading to reduced cell proliferation and increased apoptosis . It also affects cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and metabolism. By modulating these pathways, the compound can alter gene expression and metabolic processes, ultimately impacting cellular function and viability.
Molecular Mechanism
At the molecular level, 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonamide group forms hydrogen bonds with amino acid residues in the active site of CDK2, stabilizing the inhibitor-enzyme complex and preventing substrate access . This inhibition leads to a cascade of downstream effects, including changes in gene expression and disruption of cell cycle progression. Additionally, the compound may interact with other enzymes and receptors, further influencing cellular pathways and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide change over time. The compound exhibits good stability under standard conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a minimum concentration is required to achieve significant biological activity. These findings underscore the importance of dose optimization for therapeutic applications.
Metabolic Pathways
3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus and cytoplasm, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is critical for its activity. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific compartments or organelles within the cell.
准备方法
The synthesis of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
相似化合物的比较
3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits anticancer properties and is known for its ability to inhibit CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with similar enzyme inhibitory activities.
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring and are known for their diverse biological activities.
The uniqueness of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide lies in its specific substitution pattern and the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-3-4-13(7-11(10)2)21(19,20)17-12-8-15-14-5-6-16-18(14)9-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOMINHKKCUZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2523080.png)



![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)
![tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2523088.png)
![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2523089.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2523091.png)

![N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2523094.png)
![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2523099.png)

